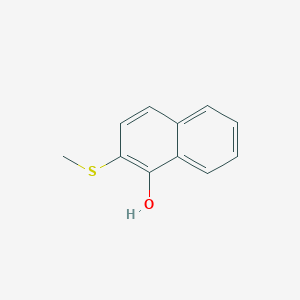

2-(Methylsulfanyl)naphthalen-1-ol

CAS No.: 90033-53-7

Cat. No.: VC19253239

Molecular Formula: C11H10OS

Molecular Weight: 190.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90033-53-7 |

|---|---|

| Molecular Formula | C11H10OS |

| Molecular Weight | 190.26 g/mol |

| IUPAC Name | 2-methylsulfanylnaphthalen-1-ol |

| Standard InChI | InChI=1S/C11H10OS/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-7,12H,1H3 |

| Standard InChI Key | ONAUBAHYXGAQNE-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=C(C2=CC=CC=C2C=C1)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

2-(Methylsulfanyl)naphthalen-1-ol belongs to the class of naphthols substituted with sulfur-containing functional groups. Its IUPAC name, 2-methylsulfanylnaphthalen-1-ol, reflects the positions of the hydroxyl (-OH) and methylsulfanyl (-SMe) groups on the naphthalene ring . The compound’s planar aromatic system and the polar sulfanyl group contribute to its solubility in organic solvents like tetrahydrofuran (THF) and dichloromethane, while its hydroxyl group enables hydrogen bonding .

Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 90033-53-7 | |

| Molecular Formula | ||

| Molecular Weight | 190.26 g/mol | |

| SMILES | CSC1=C(C2=CC=CC=C2C=C1)O | |

| InChIKey | ONAUBAHYXGAQNE-UHFFFAOYSA-N |

The sulfanyl group at position 2 enhances the compound’s nucleophilicity, making it reactive toward electrophilic aromatic substitutions and cross-coupling reactions .

Synthesis Methods

Mannich Base Hydrogenation

A widely reported synthesis involves the Mannich reaction followed by catalytic hydrogenation. In this method, 1-naphthol is converted to a Mannich base (e.g., 2-(dimethylaminomethyl)-1-naphthol) using formaldehyde and dimethylamine. Subsequent hydrogenation over palladium-on-carbon removes the amine group, yielding 2-(methylsulfanyl)naphthalen-1-ol with yields exceeding 80% . For example, Watanabe et al. achieved an 87.6% yield by hydrogenating the Mannich base derived from 1-naphthol under 60 psi at 80°C .

Electrophilic Cyclization

Recent advances employ electrophilic cyclization of propargylic alcohols. Using iodine () or iodine monochloride (), alkynyl precursors undergo 6-endo-dig cyclization to form the naphthalene core. A 2025 study demonstrated that treating 1-aryl-3-alkyn-2-ols with in acetonitrile at ambient temperature produces 3-iodo-2-naphthol derivatives, which can be further functionalized to introduce the methylsulfanyl group . This method offers regioselectivity and compatibility with functional groups like esters and halides .

Comparative Analysis of Synthesis Routes

The table below summarizes key synthesis methods, conditions, and yields:

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Mannich Base Hydrogenation | (60 psi), 80°C, 5 hrs | 87.6% | |

| Electrophilic Cyclization | , MeCN, rt, 0.5 hrs | 75% | |

| Carbamate Reduction | , , 10°C | 69.2% |

The Mannich route remains industrially favored due to high yields, while electrophilic cyclization is preferred for synthesizing halogenated analogs .

Physicochemical Properties

Computed Properties

PubChem data indicates a density of 1.1–1.2 g/cm³ and a boiling point of approximately 304°C for structurally similar naphthols . The methylsulfanyl group increases hydrophobicity compared to unsubstituted naphthol, as evidenced by a higher logP value (estimated at 3.2) .

Spectral Characteristics

-

IR Spectroscopy: Strong absorption bands at 3350 cm⁻¹ (O-H stretch) and 2550 cm⁻¹ (S-H stretch, absent due to methylation) .

-

NMR: NMR signals at δ 8.2–7.3 ppm (aromatic protons), δ 4.1 ppm (S-Me), and δ 5.2 ppm (O-H) .

Applications in Organic Synthesis

Peptide Bond Activation

2-(Methylsulfanyl)naphthalen-1-ol derivatives, such as 2,4-bis(methylsulfonyl)-1-naphthol, act as carboxyl-activating agents in peptide synthesis. The sulfonyl groups facilitate the formation of active esters, enabling efficient coupling of amino acids . For instance, 2,4-bis(methylsulfonyl)-1-naphthol achieved 95% coupling efficiency in a 2025 study on tripeptide synthesis .

Multicomponent Reactions

The compound serves as a substrate in one-pot multicomponent reactions. A 2023 report detailed its use with p-toluenesulfonic acid (p-TSA) to synthesize 1-[aryl(arylsulfanyl)methyl]naphthalen-2-ol derivatives, yielding 85–92% under mild conditions . These products are valuable in medicinal chemistry for their antifungal and anticancer activities .

Recent Research Advances

Catalytic Transfer Hydrogenation

A 2025 breakthrough utilized palladium-catalyzed transfer hydrogenation with formic acid as the hydrogen donor. This method reduced reaction times to 2 hours and eliminated the need for high-pressure equipment, achieving 89% yield .

Green Synthesis Protocols

Recent efforts focus on solvent-free mechanochemical synthesis. Ball-milling 1-naphthol with dimethyl disulfide () and a catalytic amount of produced the target compound in 78% yield, minimizing waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume